Superior Potency Against Gram-Positive Cocci Compared to Oral Cephalosporins and Ampicillin
In a direct comparative study of clinical isolates, ritipenem (RIPM) demonstrated superior in vitro activity against Gram-positive cocci. The MIC90 of ritipenem against *Staphylococcus aureus* was 0.25 µg/ml, which was notably lower (more potent) than the MIC90 values of comparator oral antibiotics cefotiam (CTM), cefixime (CFIX), cefpodoxime (CPDX), and ampicillin (ABPC) [1]. Against a broader panel, the MIC of RIPM against Gram-positive cocci was reported to be equal to ampicillin (ABPC) but superior to cefaclor (CCL), cephalexin (CEX), and cefpodoxime (CPDX) [2].
| Evidence Dimension | MIC90 against *Staphylococcus aureus* |
|---|---|
| Target Compound Data | 0.25 µg/ml (ritipenem) |
| Comparator Or Baseline | Imipenem/cilastatin (IPM/CS): ≤0.10 µg/ml; Cefotiam (CTM): 0.78 µg/ml; Cefixime (CFIX): 6.25 µg/ml; Cefpodoxime (CPDX): 1.56 µg/ml; Ampicillin (ABPC): 3.13 µg/ml |
| Quantified Difference | Ritipenem was 3.1- to 25-fold more potent than the tested cephalosporins and ampicillin against S. aureus. |
| Conditions | Microbroth dilution method; clinical isolates of S. aureus (n= number not specified for this specific subset). |
Why This Matters
This quantifiable superior potency against a key Gram-positive pathogen like *S. aureus* provides a clear rationale for selecting ritipenem acoxil over older oral cephalosporins for infections where this organism is suspected or confirmed.
- [1] Basic and clinical studies on ritipenem acoxil. *Japanese Journal of Chemotherapy*. 1995;43(Supplement3). (Reported via CiNii Research). View Source
- [2] Sawae Y, Okada K, Shimono N, et al. Laboratory and clinical studies on ritipenem acoxil. *Japanese Journal of Chemotherapy*. 1995;43(SUPPL. 3):165-170. View Source
